molecular formula C21H29ClN10O18P4 B040982 Appchcl-ppa CAS No. 116371-34-7

Appchcl-ppa

Cat. No. B040982
M. Wt: 868.9 g/mol
InChI Key: WJVKFIBTKWVSPQ-GLYJMQRISA-N
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Description

Appchcl-ppa, also known as beta,beta’-monochloromethylene diadenosine 5’,5"-P1,P4-tetraphosphate, is a chemical compound that has been studied for its potential as an antithrombotic agent . It has a P-C-P bridge in place of a P-O-P internucleoside linkage, making it resistant to phosphodiesterase activity .


Molecular Structure Analysis

Appchcl-ppa is a complex molecule with a total of 88 bonds, including 59 non-H bonds, 24 multiple bonds, 14 rotatable bonds, 4 double bonds, and 20 aromatic bonds . It also contains various functional groups such as primary amines (aromatic), hydroxyl groups, secondary alcohols, ethers (aliphatic), and phosphates/thiophosphates .

Scientific Research Applications

  • Flame Retardancy : A study by Li and Yang (2015) found that a combination of ammonium polyphosphate (APP) and pentaerythritol phosphate nickel salt (PPNS) enhances flame retardancy in polyethylene by forming a stable char layer during combustion.

  • Thermal Stability in Polymers : Wang et al. (2017) demonstrated that a system combining PEPAPC and APP significantly improves the thermal stability and flame resistance of polypropylene. The treated composite achieved a high limiting oxygen index and passed the UL-94 V-0 rating, which is a standard for fire safety (Wang et al., 2017).

  • Biocatalysis : The aminated polypropylene (APP) membrane has been used for immobilizing Candida rugosa lipase for the production of green apple flavor (ethyl valerate) in a specific medium, indicating its utility in biocatalytic processes (Bayramoglu et al., 2011).

  • Water Treatment : Potato peel biochar (PPc) has been shown to effectively remove persistent dyes from water, exhibiting a greater capacity compared to other forms like PP and PPa (Bouhadjra et al., 2021).

  • Antithrombotic Agent : AppCHClppA has potential as an antithrombotic agent in various clinical scenarios like hemodialysis and artificial heart valves, helping in preventing clot extensions (Kim et al., 1992).

  • Enzyme Catalysis : Research on pancreatic alpha-amylase revealed that chloride ions are crucial for maintaining the acid/base catalyst in its active site, allowing for maximum enzymatic activity (Qian et al., 2005).

  • Medical Imaging : The GRAPPA technique in magnetic resonance imaging uses an RF coil array for spatial encoding, leading to higher signal-to-noise ratio and better image quality (Griswold et al., 2002).

  • Fall Risk Assessment : The Physiological Profile Assessment (PPA) is a tool for assessing fall risks and targeting deficits in physical therapy and healthcare settings (Lord et al., 2003).

  • Transportation and Geography : PPAs and ASs are utilized in fields like travel behavior, transport geography, health, criminology, and demography, particularly for accessibility applications (Patterson & Farber, 2015).

  • Solar Cells : The modification of interfaces with 3-PPA enhances the photovoltaic conversion efficiency of solar cells by decreasing the surface work function of ZnO (Yang et al., 2015).

  • Mechanical Properties of Polymers : PPCH hybrids exhibit higher storage moduli than polypropylene, especially in the temperature range from Tg to 90°C, indicating improved mechanical properties (Kawasumi et al., 1997).

properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVKFIBTKWVSPQ-GLYJMQRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN10O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Appchcl-ppa

CAS RN

116371-34-7
Record name beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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